molecular formula C10H11Cl3N2S B1396968 {[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-methyl}amine dihydrochloride CAS No. 1332528-71-8

{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-methyl}amine dihydrochloride

Cat. No.: B1396968
CAS No.: 1332528-71-8
M. Wt: 297.6 g/mol
InChI Key: PGKOWHYFLIWRJN-UHFFFAOYSA-N
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Description

{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-methyl}amine dihydrochloride is a useful research compound. Its molecular formula is C10H11Cl3N2S and its molecular weight is 297.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Corrosion Inhibition : Thiazole derivatives, including compounds similar to {[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-methyl}amine, have been investigated for their potential as corrosion inhibitors for iron. Quantum chemical parameters and molecular dynamics simulations have been utilized to predict their effectiveness in this application (Kaya et al., 2016).

  • Antimicrobial Properties : Research has been conducted on the antimicrobial activity of thiazole derivatives. Some of these compounds, including those related to {[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-methyl}amine, have shown moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as high antifungal activity against Candida glabrata and Candida albicans (Kubba & Rahim, 2018).

  • Structural Analysis : The structural characterization of similar thiazole compounds has been performed using various spectroscopic methods and X-ray diffraction. These studies aid in understanding the molecular structure and potential applications of these compounds in various fields (GayathriB. et al., 2019).

  • Inhibition of 5-Lipoxygenase : Thiazole derivatives have been evaluated for their potential as direct inhibitors of 5-lipoxygenase, an enzyme involved in inflammation-related diseases. This research indicates the potential of these compounds, including those related to {[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-methyl}amine, in the development of anti-inflammatory drugs (Suh et al., 2012).

  • Antiviral Activities : Some thiazole derivatives have been explored for their antiviral activities, particularly against the tobacco mosaic virus. This research opens the possibility of using similar compounds for the development of new antiviral agents (Chen et al., 2010).

  • Drug Transport : Studies have shown the potential of thiazole derivatives in drug transport systems. For instance, gold nanoparticles stabilized with β-cyclodextrin-2-amino-4-(4-chlorophenyl)thiazole complex have been developed to improve the delivery of drugs with low solubility and stability (Asela et al., 2017).

Properties

IUPAC Name

[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2S.2ClH/c11-8-3-1-7(2-4-8)9-6-14-10(5-12)13-9;;/h1-4,6H,5,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKOWHYFLIWRJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)CN)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-methyl}amine dihydrochloride
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{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-methyl}amine dihydrochloride
Reactant of Route 3
{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-methyl}amine dihydrochloride
Reactant of Route 4
{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-methyl}amine dihydrochloride
Reactant of Route 5
{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-methyl}amine dihydrochloride
Reactant of Route 6
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{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-methyl}amine dihydrochloride

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